![molecular formula C16H22O3 B2477944 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid CAS No. 1557654-24-6](/img/structure/B2477944.png)
2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is a chemical compound with the CAS Number: 1557654-24-6 . It has a molecular weight of 262.35 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is 1S/C16H22O3/c1-19-14-10-8-13 (9-11-14)15 (16 (17)18)12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3, (H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is a powder that is stored at room temperature . Its molecular weight is 262.35 .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Noolvi et al. (2016) involved the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which showed significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Acylation of Amines and Pyrazole
Research by Arutjunyan et al. (2013) demonstrated the acylation of amines and pyrazole using a derivative of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).
Chemical Structure Analysis
A 2010 study by Guzei et al. analyzed the molecular structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, detailing its chemical bonding and properties (Guzei et al., 2010).
Synthesis of Furylacetic Acid Derivative
Lichitsky et al. (2022) developed a method for synthesizing a furylacetic acid derivative involving 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. This process emphasized atom economy and used readily available materials (Lichitsky et al., 2022).
Synthesis of Diarylated Acetic Acids
A study by Tanaka et al. (2014) discussed the palladium-catalyzed α-arylation of carboxylic acid derivatives with Grignard reagent, involving compounds like (4-methoxyphenyl)acetic acid to produce diarylated acetic acids (Tanaka et al., 2014).
Xanthine Oxidase Inhibitory Studies
Ikram et al. (2015) conducted a study involving the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, leading to the creation of compounds with xanthine oxidase inhibitory activities, highlighting potential medicinal applications (Ikram et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-cycloheptyl-2-(4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-19-14-10-8-13(9-11-14)15(16(17)18)12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXVRUJNOVSSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid | |
CAS RN |
1557654-24-6 |
Source
|
Record name | 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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